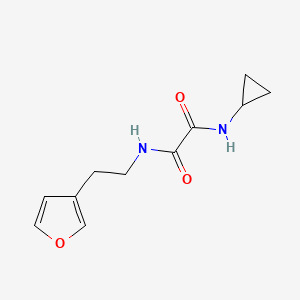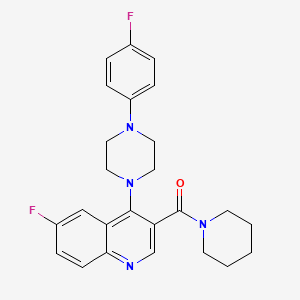
(6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a quinoline group, which is a heterocyclic aromatic organic compound. It also contains two piperazine rings, which are common in many pharmaceuticals, and two fluorophenyl groups, which can influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The compound’s structure includes a quinoline ring, two piperazine rings, and two fluorophenyl groups. These groups could potentially influence the compound’s reactivity, stability, and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these groups .Wissenschaftliche Forschungsanwendungen
Antimicrobial Efficacy and Structural Activity Relationships
Research has highlighted the critical role of structural modifications in fluoroquinolones to enhance their antimicrobial efficacy. For example, the introduction of specific substituents at the C-7 and C-8 positions significantly impacts their activity against Gram-positive and Gram-negative bacteria. Such modifications aim to optimize oral absorption, increase serum half-life, and enhance overall potency without introducing adverse side effects commonly associated with this drug class. Studies have focused on synthesizing new derivatives to overcome resistance mechanisms and improve pharmacokinetic properties (Domagala, 1994; Laborde et al., 1993).
Novel Therapeutic Applications
Beyond traditional antimicrobial applications, fluoroquinolone derivatives are being explored for novel therapeutic uses. For instance, specific modifications have been studied for their potential in treating various forms of cancer, showcasing the versatility of this compound class. The synthesis of compounds with enhanced metabolic stability and potent cytotoxic activity against cancer cell lines underscores the potential of fluoroquinolone derivatives in oncology (Perreault et al., 2017). Furthermore, the exploration of fluoroquinolones in modulating serotonin receptors highlights the potential for developing new treatments for neurological and psychiatric disorders (Vacher et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N4O/c26-18-4-7-20(8-5-18)29-12-14-30(15-13-29)24-21-16-19(27)6-9-23(21)28-17-22(24)25(32)31-10-2-1-3-11-31/h4-9,16-17H,1-3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCQWFTVASKBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)

![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)
![N-(2,3-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2966703.png)
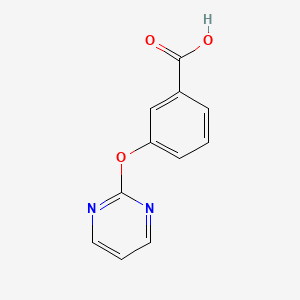


![2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2966707.png)
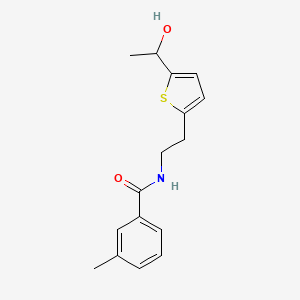
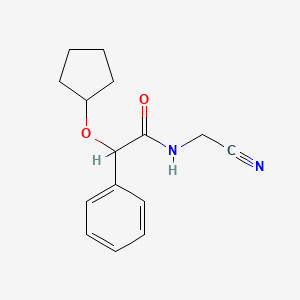

![N-[2-(4-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2966715.png)
![3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2966717.png)
